tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate typically involves the reaction of trans-3-methoxypiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It helps in understanding the interaction of these compounds with enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (trans-3-methylpiperidin-4-yl)carbamate
- tert-Butyl (trans-4-methoxypiperidin-3-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the piperidine ring differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 |
InChI Key |
BSSCFNOPCQQJAZ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC |
Origin of Product |
United States |
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